molecular formula C16H13Br2N3O3S B12709867 1,3,4-Oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-(((3-methoxyphenyl)amino)methyl)- CAS No. 81963-83-9

1,3,4-Oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-(((3-methoxyphenyl)amino)methyl)-

Cat. No.: B12709867
CAS No.: 81963-83-9
M. Wt: 487.2 g/mol
InChI Key: RVXPRADIIRRPIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4-Oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-(((3-methoxyphenyl)amino)methyl)- is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique substitution pattern, which includes dibromo, hydroxy, and methoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-Oxadiazole-2(3H)-thione derivatives typically involves the cyclization of appropriate hydrazides with carbon disulfide or related reagents. The specific synthetic route for this compound might involve:

    Formation of Hydrazide: Starting from the corresponding carboxylic acid, the hydrazide can be prepared by reaction with hydrazine.

    Cyclization: The hydrazide is then cyclized with carbon disulfide under basic conditions to form the oxadiazole ring.

    Substitution Reactions: Subsequent substitution reactions introduce the dibromo, hydroxy, and methoxyphenyl groups.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Oxadiazole-2(3H)-thione derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to oxadiazole-2-oxide derivatives.

    Reduction: Reduction of the thione group to thiol or further to alkyl derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield oxadiazole-2-oxide derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1,3,4-Oxadiazole-2(3H)-thione derivatives have a wide range of applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for their potential as therapeutic agents due to their diverse biological activities.

    Industry: Used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1,3,4-Oxadiazole-2(3H)-thione derivatives depends on their specific biological or chemical activity. Generally, these compounds can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of functional groups like thione, hydroxy, and methoxy can influence their binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole-2-thione: A simpler derivative without the complex substitution pattern.

    1,3,4-Oxadiazole-2-oxide: An oxidized form of the oxadiazole-thione.

    1,3,4-Thiadiazole: A related heterocyclic compound with sulfur instead of oxygen.

Uniqueness

The uniqueness of 1,3,4-Oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-(((3-methoxyphenyl)amino)methyl)- lies in its specific substitution pattern, which can impart unique chemical and biological properties. The presence of dibromo, hydroxy, and methoxyphenyl groups can influence its reactivity, solubility, and biological activity.

Properties

CAS No.

81963-83-9

Molecular Formula

C16H13Br2N3O3S

Molecular Weight

487.2 g/mol

IUPAC Name

5-(3,5-dibromo-2-hydroxyphenyl)-3-[(3-methoxyanilino)methyl]-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C16H13Br2N3O3S/c1-23-11-4-2-3-10(7-11)19-8-21-16(25)24-15(20-21)12-5-9(17)6-13(18)14(12)22/h2-7,19,22H,8H2,1H3

InChI Key

RVXPRADIIRRPIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NCN2C(=S)OC(=N2)C3=C(C(=CC(=C3)Br)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.